molecular formula C13H25BO2 B13469662 2-(2-Cyclopentylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Cyclopentylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13469662
M. Wt: 224.15 g/mol
InChI Key: YAOZSBNMMRJVBJ-UHFFFAOYSA-N
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Description

2-(2-Cyclopentylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. The cyclopentylethyl group attached to the dioxaborolane ring adds to its unique structural properties. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Preparation Methods

The synthesis of 2-(2-Cyclopentylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a cyclopentylethyl halide with a boronic acid or boronic ester. One common method is the reaction of 2-cyclopentylethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-Cyclopentylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form boronic acids or alcohols, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borohydride.

    Substitution: The boronic ester can participate in substitution reactions, where the boron atom is replaced by other functional groups.

    Suzuki-Miyaura Coupling: This is a key reaction where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond. Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF).

Scientific Research Applications

2-(2-Cyclopentylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.

    Biology: Boronic esters are explored for their potential as enzyme inhibitors, particularly protease inhibitors, due to their ability to form reversible covalent bonds with active site serine residues.

    Medicine: Research is ongoing to explore the use of boronic esters in drug development, particularly in the design of protease inhibitors for treating diseases such as cancer and viral infections.

    Industry: Boronic esters are used in the production of fine chemicals, agrochemicals, and pharmaceuticals due to their versatility in forming carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopentylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, where the carbon-carbon bond is formed, and the palladium catalyst is regenerated. The molecular targets and pathways involved include the palladium catalyst and the boronic ester, which undergoes transmetalation and reductive elimination to form the desired product.

Comparison with Similar Compounds

Similar compounds to 2-(2-Cyclopentylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic esters such as:

  • Phenylboronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-cyclohexylethyl)-1,3,2-dioxaborolane

These compounds share the boronic ester functional group but differ in the substituents attached to the dioxaborolane ring. The uniqueness of this compound lies in its cyclopentylethyl group, which imparts distinct steric and electronic properties, influencing its reactivity and applications in organic synthesis.

Properties

IUPAC Name

2-(2-cyclopentylethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BO2/c1-12(2)13(3,4)16-14(15-12)10-9-11-7-5-6-8-11/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOZSBNMMRJVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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